molecular formula C18H30O3 B565139 4-tert-Octylphenol Diethoxylate-13C6 CAS No. 1173020-69-3

4-tert-Octylphenol Diethoxylate-13C6

Cat. No.: B565139
CAS No.: 1173020-69-3
M. Wt: 300.389
InChI Key: LBCZOTMMGHGTPH-CJFYFUKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-Octylphenol Diethoxylate-13C6 is a derivative of octylphenol, a type of phenol. It is used in various lab experiments to study the biochemical and physiological effects of compounds on cells and organisms. This compound is an analytical labeled standard used to quantify mono and di-ethoxylates of nonylphenol (NP) and octylphenol (OP) in environmental samples .


Molecular Structure Analysis

The molecular formula of this compound is C18H30O3 . The exact mass is 300.23962383 g/mol and the monoisotopic mass is also 300.23962383 g/mol . The compound has a topological polar surface area of 38.7 Ų .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 300.38 g/mol . It has a computed XLogP3-AA value of 4.5, indicating its lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It also has nine rotatable bonds .

Scientific Research Applications

  • Detection and Analysis Methods : Yang San-ming (2013) discusses a method for determining alkylphenol polyethoxylates and alkylphenols, including 4-tert-Octylphenol Diethoxylate, in water using gas chromatography coupled with mass spectrometry. This method is important for environmental monitoring of these compounds (Yang San-ming, 2013).

  • Effects on Cytochrome P450 Activities : A study by N. Hanioka et al. (1999) found that biodegradation products of 4-tert-Octylphenol Diethoxylate, such as 4-tert-Octylphenol, inhibited cytochrome P450 activities in rat liver microsomes, impacting drug metabolism and endocrine functions (N. Hanioka et al., 1999).

  • Endocrine Disrupting Effects : Research by S. Miyagawa et al. (2015) identifies Octylphenol, including 4-tert-Octylphenol, as an endocrine disruptor with estrogenic activity, posing risks particularly to aquatic animals (S. Miyagawa et al., 2015).

  • Occurrence in Natural Waters : A study by D. Bennie et al. (1997) reports the presence of alkylphenols and their ethoxylates, including 4-tert-Octylphenol Diethoxylate, in the Laurentian Great Lakes basin and St. Lawrence River, highlighting environmental contamination concerns (D. Bennie et al., 1997).

  • Oestrogenic Effects on Fish : S. Jobling and J. Sumpter (1993) demonstrated that alkylphenol diethoxylates, including 4-tert-Octylphenol Diethoxylate, are weakly estrogenic to fish, impacting their reproductive health (S. Jobling & J. Sumpter, 1993).

  • Effects on Pregnancy in Rats : A study by A. Harazono and M. Ema (2001) investigated the effects of 4-tert-Octylphenol on pregnancy in rats, noting post-implantation embryonic loss at doses that showed maternal toxicity (A. Harazono & M. Ema, 2001).

  • Analytical Determination Techniques : Wen-Ling Chen et al. (2012) developed a method to measure feminizing chemicals, including 4-tert-Octylphenol, in various environmental samples, providing insights into monitoring environmental pollution (Wen-Ling Chen et al., 2012).

  • Photodegradation Studies : Research by Yanlin Wu et al. (2012) focused on the photodegradation of 4-tert-Octylphenol in aqueous solutions, an important aspect for environmental remediation techniques (Yanlin Wu et al., 2012).

Mechanism of Action

Safety and Hazards

4-tert-Octylphenol Diethoxylate-13C6 is a known environmental contaminant . It is reported to be an endocrine disruptor in animal and human research studies, producing weak estrogenic effects . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Properties

IUPAC Name

2-[2-[4-(2,4,4-trimethylpentan-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]oxyethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3/c1-17(2,3)14-18(4,5)15-6-8-16(9-7-15)21-13-12-20-11-10-19/h6-9,19H,10-14H2,1-5H3/i6+1,7+1,8+1,9+1,15+1,16+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCZOTMMGHGTPH-CJFYFUKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CC(C)(C)[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)OCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676080
Record name 2-(2-{[4-(2,4,4-Trimethylpentan-2-yl)(~13~C_6_)phenyl]oxy}ethoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173020-69-3
Record name 2-(2-{[4-(2,4,4-Trimethylpentan-2-yl)(~13~C_6_)phenyl]oxy}ethoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173020-69-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.